

The role of FAK in cell migration and invasion

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An In-depth Technical Guide on the Role of Focal Adhesion Kinase (FAK) in Cell Migration and Invasion

Introduction

Focal Adhesion Kinase (FAK), a non-receptor cytoplasmic tyrosine kinase encoded by the PTK2 gene, is a pivotal regulator of cell signaling.[1][2] It localizes to focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix (ECM).[3] [4] FAK acts as a central mediator, integrating signals from integrins and various cell surface receptors to control fundamental cellular processes, including cell migration, proliferation, survival, and angiogenesis.[5][6]

Increased expression and activation of FAK are frequently observed in a variety of human cancers and often correlate with tumor aggressiveness, metastasis, and poor patient prognosis.[1][2] FAK promotes tumor progression by influencing invasive capacity, contributing to the epithelial-mesenchymal transition (EMT), and shaping the tumor microenvironment.[1] It executes these functions through both its intrinsic kinase activity and its role as a protein scaffold, making it a critical node in the signaling networks that govern cell motility and invasion.[3][5] This guide provides a detailed examination of FAK's signaling pathways, quantitative effects on cell behavior, and the experimental protocols used to study its function.

Core Signaling Pathways of FAK in Cell Motility

FAK's role in cell migration and invasion is orchestrated through a complex network of signaling pathways initiated by its activation. This process involves conformational changes, autophosphorylation, and the recruitment of other signaling proteins.



FAK Activation and the FAK-Src Complex

The canonical activation of FAK begins with the clustering of integrins upon their binding to ECM components.[7] This event recruits FAK to the cytoplasmic tails of the integrin β subunits. [7][8] The localization of FAK at these sites of cell-matrix adhesion leads to a conformational change that disrupts an auto-inhibitory interaction between its N-terminal FERM domain and its central kinase domain.[5][6] This disruption allows for the autophosphorylation of FAK at tyrosine residue 397 (Y397).[8][9]

The phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases (SFKs).[5] The binding of Src to FAK results in the mutual activation of both kinases.[5] The FAK/Src complex then phosphorylates a multitude of downstream substrates, initiating signaling cascades that coordinate the dynamic changes required for cell movement. [5][10]



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FAK Activation Cascade

Downstream Signaling Pathways

The activated FAK-Src complex serves as a hub for multiple downstream pathways that regulate different aspects of cell migration and invasion.

1. The p130Cas-Crk-DOCK180 Pathway and Rac Activation

One of the most well-characterized pathways involves the phosphorylation of the docking protein p130Cas. FAK functions as a scaffold, enabling Src to phosphorylate p130Cas at multiple tyrosine residues.[5][11] This creates binding sites for the SH2 domain of the adaptor protein Crk.[5][11] The resulting p130Cas-Crk complex recruits DOCK180, a guanine

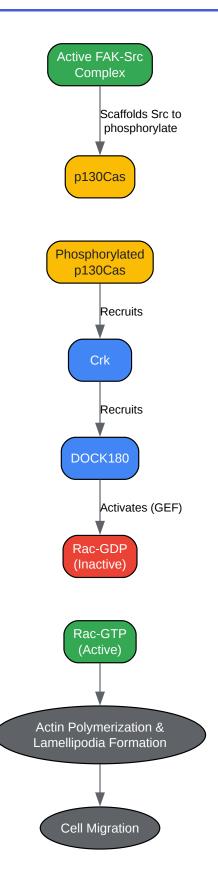






nucleotide exchange factor (GEF) for the Rho GTPase Rac.[3][5] DOCK180 then activates Rac, which in turn stimulates the Arp2/3 complex to promote actin polymerization, leading to the formation of lamellipodia and membrane ruffling at the leading edge of the cell.[5][12]





FAK-p130Cas-Rac Signaling Axis



2. The PI3K-Akt Pathway

FAK can also promote cell migration and survival by activating the Phosphoinositide 3-kinase (PI3K)-Akt pathway. The p85 subunit of PI3K can bind directly to the phosphorylated Y397 of FAK.[5] This interaction brings PI3K to the plasma membrane, where it phosphorylates PIP2 to generate PIP3, leading to the activation of the serine/threonine kinase Akt. Activated Akt has numerous downstream targets that promote cell survival and can also influence cytoskeletal dynamics to support migration.[10]

3. Regulation of Invasion and Matrix Metalloproteinases (MMPs)

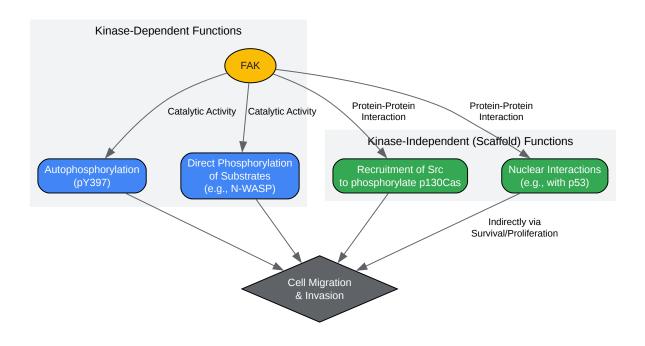
For a cell to invade surrounding tissues, it must degrade the ECM. FAK plays a crucial role in this process by regulating the activity and localization of MMPs.[1] For instance, FAK can mediate the Src-dependent phosphorylation of endophilin A2. This phosphorylation reduces the endocytosis (internalization) of MT1-MMP, a membrane-type MMP, leading to its accumulation on the cell surface.[5][13] Increased surface levels of MT1-MMP enhance the cell's ability to degrade the ECM, thereby promoting invasion.[5]

Kinase-Dependent vs. Kinase-Independent Scaffolding Functions

A critical aspect of FAK signaling is its dual functionality.[14][15]

- Kinase-Dependent Functions: These rely on FAK's catalytic activity, primarily its
 autophosphorylation at Y397, which is essential for creating the docking site for Src and
 initiating downstream signaling.[5][14] FAK can also directly phosphorylate substrates like
 Grb7 and N-WASP.[5][13]
- Kinase-Independent (Scaffolding) Functions: In many cases, FAK acts as a molecular scaffold, bringing other proteins together.[5][13] Its role in the FAK-Src-p130Cas complex is a prime example, where FAK's primary function is to facilitate the phosphorylation of p130Cas by Src.[11] Similarly, FAK's scaffolding function is crucial for mediating the phosphorylation of endophilin A2 by Src to regulate MT1-MMP trafficking.[13] FAK also has kinase-independent roles in the nucleus, where it can interact with transcription factors and tumor suppressors like p53 to regulate gene expression and promote cell survival.[2][15]





Dual Roles of FAK in Cell Signaling

Quantitative Impact of FAK Modulation on Cell Migration and Invasion

Modulating FAK expression or activity has a quantifiable impact on the migratory and invasive potential of cells. This is often assessed by inhibiting FAK with small molecules or by reducing its expression using techniques like siRNA.

Table 1: Effects of Small Molecule FAK Inhibitors on Cell Invasion



Inhibitor	Cell Line	Assay Type	Concentrati on	Observed Effect	Citation
PF-562,271	A431 (Epidermoid Carcinoma)	3D Collagen Invasion	1 μΜ	Complete inhibition of collective cell invasion	[16]
Dasatinib (Src/Abl inhibitor)	A431 (Epidermoid Carcinoma)	3D Collagen Invasion	100 nM	Complete inhibition of collective cell invasion	[16]
PF-573,228	SK-N-BE(2) (Neuroblasto ma, MYCN- amp)	Transwell Invasion	1 μΜ	~50% decrease in invasion	[17]
PF-573,228	SK-N-AS (Neuroblasto ma, MYCN- non-amp)	Transwell Invasion	10 μΜ	~50% decrease in invasion	[17]

Table 2: Effects of FAK siRNA Knockdown on Cell Migration and Invasion



Cell Line	Assay Type	Observed Effect	Citation
SK-N-BE(2) (Neuroblastoma, MYCN-amp)	Transwell Invasion	~75% decrease in invasion	[17]
SK-N-AS (Neuroblastoma, MYCN-non-amp)	Transwell Invasion	~50% decrease in invasion	[17]
Adipose-derived Stem Cells (ADSCs)	Transwell Migration	~20% decrease in relative migration rate compared to control siRNA	[18]
HCT-116 (Colon Carcinoma)	Wound Healing	Significant inhibition of wound closure at 24h	[19]
HCT-116 (Colon Carcinoma)	Transwell Invasion	~70% decrease in invasion	[19]

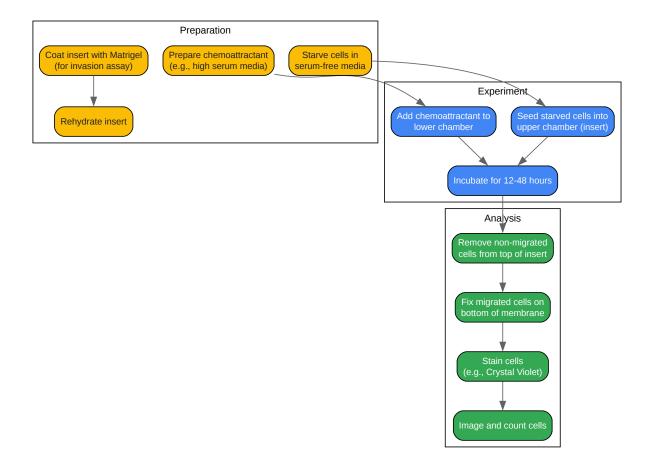
Key Experimental Protocols to Study FAK-Mediated Motility

Several standard in vitro techniques are used to investigate the role of FAK in cell migration and invasion.

Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic ability of cells to move through a porous membrane.[20][21] For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate. [20]





Transwell Migration/Invasion Assay Workflow

Detailed Methodology:

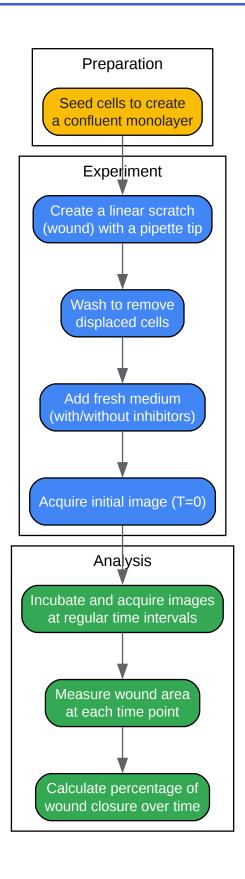


- Preparation of Inserts: For invasion assays, thaw Matrigel on ice and dilute with cold, serum-free medium.[22] Add a thin layer (e.g., 50 μL) to the upper chamber of the Transwell inserts (typically with 8 μm pores) and incubate for 1-2 hours at 37°C to allow for gelation.
 Rehydrate the inserts with serum-free medium. For migration assays, this coating step is omitted.[23]
- Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free or low-serum medium. It is common to serum-starve the cells for several hours prior to the assay to reduce basal migration levels.[22]
- Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the culture plate.[21] Place the prepared inserts into the wells. Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of each insert.[24]
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell type (typically 12-48 hours).[22]
- Quantification: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells and Matrigel from the upper surface of the membrane.[24]
- Fixing and Staining: Fix the cells that have migrated to the lower surface of the membrane using a fixative like 4% paraformaldehyde or methanol. Stain the fixed cells with a dye such as 0.1% Crystal Violet.[25]
- Analysis: Wash the inserts to remove excess stain and allow them to air dry. Image the lower surface of the membrane using a microscope. Count the number of migrated cells in several representative fields of view. The results are often expressed as the average number of migrated cells per field or as a percentage relative to a control condition.[24]

Wound Healing (Scratch) Assay

This method assesses collective 2D cell migration. It involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells move to close the gap.[26][27]





Wound Healing (Scratch) Assay Workflow



Detailed Methodology:

- Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to form a fully confluent monolayer within 24-48 hours.[26]
- Creating the Wound: Once the monolayer is confluent, use a sterile p200 or p1000 pipette tip to make a straight scratch across the center of the well. Apply firm and consistent pressure to ensure a clean, cell-free gap.[25][26]
- Washing and Treatment: Gently wash the wells with sterile PBS or medium to remove any
 detached cells.[25] Add fresh culture medium to each well. This medium should contain the
 experimental treatments (e.g., FAK inhibitors) or vehicle controls. Often, medium with
 reduced serum is used to minimize the effects of cell proliferation on wound closure.[26]
- Image Acquisition: Immediately after creating the wound, place the plate on a microscope stage and capture an initial image of the scratch (Time = 0). It is helpful to have reference marks on the plate to ensure the same field of view is imaged each time.
- Time-Lapse Microscopy: Incubate the plate under standard conditions (e.g., in an incubator with a live-cell imaging system) and acquire images of the wound at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control condition is nearly closed. [26]
- Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.
 The rate of migration can be determined by the slope of the wound closure over time.[25]

siRNA-Mediated Gene Knockdown

To specifically assess the role of FAK, its expression can be transiently silenced using small interfering RNA (siRNA).

High-Level Protocol:

 siRNA Design and Synthesis: Obtain pre-designed and validated siRNA sequences targeting the FAK mRNA, along with a non-targeting (scrambled) control siRNA.



- Transfection: Culture cells to a specific confluency (often 50-70%). Prepare a complex of siRNA and a transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's protocol. Add the complex to the cells and incubate.
- Incubation and Knockdown: After a few hours, replace the transfection medium with complete growth medium. Allow the cells to incubate for 48-72 hours, which is typically sufficient time for the target mRNA and protein levels to be significantly reduced.[28]
- Verification and Experimentation: Verify the knockdown efficiency by performing Western blotting or qPCR for FAK. Once knockdown is confirmed, the cells can be used in migration or invasion assays as described above to determine the functional consequence of FAK depletion.[18]

Conclusion and Therapeutic Outlook

Focal Adhesion Kinase is a master regulator of cell migration and invasion. Through its dual kinase-dependent and scaffolding functions, FAK integrates signals from the extracellular environment to control the complex machinery of cell movement.[3][5] It orchestrates cytoskeletal reorganization, promotes the degradation of the ECM, and supports cell survival—all critical components of the metastatic cascade. The consistent overexpression and activation of FAK in numerous cancers have solidified its status as a high-value therapeutic target.[2] The development of small molecule inhibitors that target FAK's kinase activity continues to be an active area of research, with the potential to offer new strategies for combating metastatic disease.[6] A deeper understanding of FAK's intricate signaling networks will be essential for refining these therapies and overcoming the challenges of cancer progression.

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